molecular formula C12H10N2O3S B12934809 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 62260-52-0

[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid

Cat. No.: B12934809
CAS No.: 62260-52-0
M. Wt: 262.29 g/mol
InChI Key: UGUANENGINVCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and a phenyl group attached to the imidazole ring, along with a thioacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Conversion to 2-((4-Carboxy-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.

    Reduction: Formation of 2-((4-Hydroxymethyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Formyl-1-methyl-1H-imidazol-5-yl)thio)acetic acid
  • 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)propanoic acid
  • 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)butanoic acid

Uniqueness

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a thioacetic acid moiety allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

62260-52-0

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(5-formyl-3-phenylimidazol-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17)

InChI Key

UGUANENGINVCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2SCC(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.